3-Bromo-5-(chloromethyl)pyridine

Description

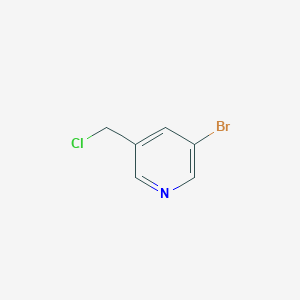

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPHAZLCNNDGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470808 | |

| Record name | 3-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-69-2 | |

| Record name | 3-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background and Significance of 3 Bromo 5 Chloromethyl Pyridine Within Pyridine Chemistry

The Pyridine (B92270) Scaffold in Contemporary Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in the world of chemistry. Its presence is felt across numerous scientific disciplines, from medicine to materials science.

Pyridine and its derivatives are integral components of many naturally occurring compounds, including alkaloids, vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. dovepress.com Beyond nature's blueprint, synthetic pyridine-containing molecules are essential in the development of a wide range of materials. These materials often exhibit valuable optical, and physical properties. nih.gov Their utility also extends to acting as ligands in catalysis and as components in the creation of photosensitizers and chemosensors. researchgate.net

The pyridine scaffold is a recurring motif in a multitude of approved pharmaceutical drugs. rsc.orgresearchgate.net Its incorporation into a drug molecule can significantly influence its pharmacological profile, improving factors like biochemical potency, metabolic stability, and cell permeability. dovepress.com There are at least 95 FDA-approved drugs that feature a pyridine or dihydropyridine (B1217469) core, highlighting their therapeutic versatility. dovepress.comtulane.edu These drugs are used to treat a wide spectrum of conditions, including cancer, microbial infections, viral diseases, inflammation, and hypertension. tulane.edunih.govajrconline.org The continued exploration of pyridine-based compounds promises the development of new and improved therapeutic agents in the coming years. rsc.orgtulane.edu

The significance of the pyridine ring extends to the agricultural sector, where it is a key component in a variety of pesticides, including fungicides, herbicides, and insecticides. researchgate.netnih.gov The inclusion of a pyridine moiety can enhance the efficacy of these agrochemicals. researchgate.net Innovations in this area include the development of pyridine-based eco-friendly pesticides and biopesticides, aligning with the growing demand for sustainable agricultural practices. ainvest.com The development of novel pyridine-based agrochemicals is an active area of research, aiming to provide farmers with more effective and environmentally conscious solutions for crop protection. colab.wsresearchgate.net

Positional Isomerism and Structural Relevance of Brominated and Chloromethylated Pyridines

The specific placement of functional groups on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's chemical reactivity and its utility in synthesis. In the case of brominated and chloromethylated pyridines, the positions of the bromine atom and the chloromethyl group are critical.

The bromine atom, an electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution, which typically occurs at the 3-position. nih.gov Conversely, it directs nucleophilic substitution to the 2- and 4-positions. nih.gov The chloromethyl group, on the other hand, provides a reactive site for nucleophilic substitution, allowing for the attachment of various other functional groups. mdpi.comsemanticscholar.org The relative positions of these two groups on the pyridine ring, therefore, dictate the possible synthetic transformations and the ultimate structure of the final product.

Identification of 3-Bromo-5-(chloromethyl)pyridine as a Key Research Intermediate

This compound has been identified as a particularly valuable building block in organic synthesis. pipzine-chem.compipzine-chem.com The bromine at the 3-position and the chloromethyl group at the 5-position offer two distinct points for chemical modification. This dual functionality allows for a stepwise and controlled elaboration of the molecule, making it a key intermediate in the synthesis of more complex target structures. Its utility is recognized in the production of pharmaceuticals and agrochemicals, where the specific arrangement of substituents is often crucial for biological activity. pipzine-chem.com The compound's structure, with a bromine atom and a chloromethyl group on the pyridine ring, makes it an electrophilic compound that can readily participate in substitution reactions. mdpi.comsemanticscholar.org

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Chloromethyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is enhanced at the positions ortho and para to the nitrogen atom (C2, C4, and C6), where the nitrogen's electron-withdrawing effect creates a partial positive charge, making these positions more favorable for nucleophilic attack. youtube.comvaia.com The attack of a nucleophile forms a negatively charged intermediate, often called a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. vaia.comlibretexts.org The subsequent loss of a leaving group restores the aromaticity of the ring. libretexts.org While many SNAr reactions are thought to proceed via this two-step mechanism, recent studies suggest that some may occur through a concerted mechanism, particularly with heterocyclic substrates. nih.gov

Electrophilic Substitution and Functionalization

In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (such as nitration or halogenation), the pyridine nitrogen is protonated, which further deactivates the ring. masterorganicchemistry.com If substitution does occur, it is directed primarily to the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions.

Transformations of the Chloromethyl Moiety

The chloromethyl group at the C5 position is a highly reactive site, behaving as an electrophilic center capable of undergoing various substitution reactions. semanticscholar.org This reactivity is fundamental to its utility as a building block for more complex molecular architectures.

Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Hydrazines)

The primary reactivity of the chloromethyl group involves nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles. This electrophilic site is readily attacked by nucleophiles such as amines, thiols, and hydrazines. These reactions are essential for linking the pyridine core to other molecular fragments. For instance, the reaction with amine-functionalized materials allows for the immobilization of the pyridine unit onto solid supports. semanticscholar.org

Formation of Heterocyclic Ring Systems (e.g., Oxadiazoles)

The chloromethyl group is a key precursor for the synthesis of various heterocyclic ring systems. One notable example is the formation of 1,3,4-oxadiazoles. ijpsm.comnih.gov In a typical synthetic sequence, a hydrazide derivative can be acylated and then cyclized to form the oxadiazole ring. ijpsm.comnih.gov The chloromethyl group on the starting pyridine can be incorporated into the final oxadiazole structure. For example, N'-(2-chloroacetyl)-3-hydroxybenzohydrazide can be cyclized to form 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. nih.gov This intermediate, containing the reactive chloromethyl group, can then undergo further substitution reactions, for instance with piperazine (B1678402) derivatives, to build more complex molecules. nih.gov

Reactivity of the Bromo Substituent

The bromo substituent at the C3 position provides another critical handle for molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position on the pyridine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to functionalize aryl bromides. mdpi.com In these reactions, the bromo-substituted pyridine is reacted with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method allows for the selective formation of a C(sp²)–C(sp²) bond, effectively replacing the bromine atom with a new aryl or heteroaryl group. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. nih.govuzh.ch For example, a system using Pd(OAc)₂ as the catalyst and PCy₃·HBF₄ as the ligand has been shown to be effective for the selective coupling of the C(sp²)–Br bond in the presence of a C(sp³)–Cl bond. nih.gov These reactions are robust and tolerate a wide range of functional groups on the coupling partners. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromo-substituted Pyridines This table presents generalized examples based on typical Suzuki reaction conditions.

| Arylboronic Acid Partner | Catalyst/Ligand | Base | Product | Yield Range |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 3-Phenyl-5-(chloromethyl)pyridine | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | 3-(4-Methoxyphenyl)-5-(chloromethyl)pyridine | Good to Excellent |

| 3-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | 3-(3-Tolyl)-5-(chloromethyl)pyridine | Good to Excellent |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 3-(Thiophen-2-yl)-5-(chloromethyl)pyridine | Moderate to Good |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of 3-bromo-5-(chloromethyl)pyridine, these reactions primarily exploit the reactivity of the C(sp²)–Br bond.

The Suzuki-Miyaura coupling , which typically employs a palladium catalyst and a base, is a widely used method for forming biaryl compounds and other C-C bonds. nih.govlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org While specific studies on this compound are not extensively detailed in the provided results, the reactivity of bromopyridines in Suzuki-Miyaura couplings is well-established. rsc.orgorganic-chemistry.org For instance, various substituted bromopyridines have been successfully coupled with arylboronic acids to generate chiral heterocyclic biaryls. rsc.org The choice of ligands, such as bulky, electron-rich phosphines, can be crucial for achieving high yields, especially with less reactive substrates. libretexts.orgorganic-chemistry.org

The Negishi coupling offers another avenue for C-C bond formation, utilizing organozinc reagents in the presence of a nickel or palladium catalyst. organic-chemistry.orgnih.gov This reaction is known for its versatility and broad scope. organic-chemistry.org The mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination. nih.gov The use of organozinc reagents can offer advantages in terms of reactivity and functional group tolerance. nih.govnih.gov Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound would be the primary site of reaction in a Negishi coupling.

The following table summarizes representative conditions for these cross-coupling reactions, drawing on general knowledge of pyridine chemistry.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Reagent | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 80-100 °C |

| Negishi | Pd(PPh₃)₄ or NiCl₂(dppe) | Arylzinc chloride | - | THF | Room Temp - 60 °C |

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles to introduce a wide range of functional groups. tcnj.edu This process typically involves the treatment of the haloaromatic compound with an organolithium or Grignard reagent at low temperatures. tcnj.eduznaturforsch.com

For this compound, the bromine atom on the pyridine ring is susceptible to metal-halogen exchange. The reaction with a strong base like n-butyllithium or isopropylmagnesium chloride would lead to the formation of a pyridyl-lithium or pyridyl-magnesium species. znaturforsch.comnih.gov This organometallic intermediate can then be trapped with an electrophile to introduce a new substituent at the 3-position of the pyridine ring.

Challenges in these reactions can include the stability of the resulting organometallic species and potential side reactions. nih.gov However, careful control of reaction conditions, such as using very low temperatures (e.g., -78 °C or -100 °C), can mitigate these issues. tcnj.eduorganic-chemistry.org The chloromethyl group is generally less reactive under these conditions, allowing for selective functionalization at the C-Br bond.

The following table illustrates the potential for functionalization following a metal-halogen exchange reaction.

Table 2: Functionalization via Metal-Halogen Exchange

| Reagent | Electrophile | Resulting Functional Group |

|---|---|---|

| n-BuLi or i-PrMgCl | DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| n-BuLi or i-PrMgCl | CO₂ (Carbon dioxide) | Carboxylic acid (-COOH) |

| n-BuLi or i-PrMgCl | Alkyl halide (e.g., CH₃I) | Alkyl group (-CH₃) |

| n-BuLi or i-PrMgCl | Ketone/Aldehyde | Secondary/Tertiary alcohol |

Direct Introduction of Trifluoromethyl Groups via Substitution

The trifluoromethyl (CF₃) group is a crucial moiety in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. illinois.edujst.go.jp One method for introducing a CF₃ group is through the direct substitution of a halogen atom. jst.go.jpnih.gov

In the case of this compound, the bromine atom can be replaced by a trifluoromethyl group. This transformation can be achieved using various trifluoromethylating agents, such as trifluoromethyl copper (CF₃Cu), often generated in situ. nih.gov The reaction typically requires elevated temperatures and is a key strategy for synthesizing trifluoromethylpyridines. jst.go.jpnih.gov

Another approach involves the substitution of the chlorine atom in the chloromethyl group. However, direct trifluoromethylation at an sp³-hybridized carbon can be more challenging. Research has focused on developing reagents and methods for such transformations, but the substitution at the aromatic C-Br bond is generally more established for this class of compounds. illinois.edu

Table 3: Methods for Trifluoromethylation

| Position of Substitution | Reagent | General Conditions |

|---|---|---|

| 3-position (C-Br) | CF₃Cu | High temperature, polar aprotic solvent |

| 5-position (CH₂Cl) | Various (e.g., Ruppert-Prakash reagent with a catalyst) | Specific catalytic conditions may be required |

Cascade Reactions and Multicomponent Cyclizations involving this compound

The dual reactivity of this compound makes it an excellent candidate for cascade reactions and multicomponent cyclizations, where multiple bonds are formed in a single synthetic operation. mdpi.com These strategies are highly efficient for building complex molecular architectures. mdpi.com

A hypothetical cascade reaction could involve an initial cross-coupling at the C-Br position, followed by an intramolecular cyclization involving the chloromethyl group. For example, a Suzuki-Miyaura coupling with a boronic acid containing a nucleophilic group (e.g., an amine or a phenol) could lead to an intermediate that spontaneously cyclizes to form a fused heterocyclic system.

Multicomponent reactions (MCRs) bring together three or more starting materials in a one-pot reaction to form a complex product. mdpi.com this compound could serve as a key component in such reactions. For instance, it could participate in a reaction where the chloromethyl group alkylates one component, and the bromine atom undergoes a subsequent cross-coupling or cyclization step with other reactants. While specific examples involving this exact molecule were not found in the search results, the principles of MCRs suggest its potential utility in constructing diverse molecular scaffolds. mdpi.com

The design of such cascade or multicomponent reactions would depend on the careful selection of reaction partners and conditions to control the sequence of bond-forming events.

Synthetic Applications of 3 Bromo 5 Chloromethyl Pyridine

Medicinal Chemistry Precursors and Scaffolds

The pyridine (B92270) nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a bromo and a chloromethyl substituent, as seen in 3-Bromo-5-(chloromethyl)pyridine, provides chemists with strategic handles to construct diverse libraries of pyridine-containing compounds for drug discovery programs.

Building Blocks for Novel Bioactive Pyridine Derivatives

This compound serves as a fundamental starting material for the synthesis of a variety of novel pyridine derivatives with a broad spectrum of biological activities. The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various side chains containing oxygen, nitrogen, or sulfur atoms. This leads to the formation of ethers, amines, and thioethers, respectively. Subsequently, the bromine atom on the pyridine ring can be utilized for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl, heteroaryl, or alkyl groups, further diversifying the molecular architecture.

While specific studies starting directly from this compound and detailing the biological activities of the resulting compounds are not extensively documented in publicly available literature, the synthetic strategies employed for related halopyridines demonstrate the potential of this scaffold. For instance, research on other bromopyridine derivatives has shown that they can be converted into compounds with significant antimicrobial, antifungal, and anticancer properties. The general synthetic approach involves the initial modification of the chloromethyl group followed by a cross-coupling reaction at the bromine position to build a library of candidate compounds for biological screening.

Table 1: Potential Bioactive Pyridine Derivatives from this compound

| Derivative Class | Potential Biological Activity | Synthetic Strategy |

| 3-Bromo-5-(aminomethyl)pyridines | Antimicrobial, Anticancer | Nucleophilic substitution with various amines |

| 3-Aryl-5-(chloromethyl)pyridines | Kinase inhibitors, Anti-inflammatory | Suzuki coupling with arylboronic acids |

| 3-Aryl-5-(aminomethyl)pyridines | CNS agents, Receptor modulators | Combination of nucleophilic substitution and Suzuki coupling |

This table represents potential derivatives and activities based on the known reactivity of the starting material and the biological relevance of the resulting functionalities. Specific research data on these exact derivatives is limited.

Intermediate for Therapeutics Targeting Specific Biological Pathways

The structural framework provided by this compound is instrumental in the synthesis of molecules designed to interact with specific biological targets, such as enzymes and receptors. The ability to introduce diverse substituents at two different positions on the pyridine ring allows for the fine-tuning of the molecule's shape, polarity, and hydrogen bonding capabilities, which are crucial for selective binding to a biological target.

For example, pyridine-based compounds are known to act as inhibitors of various kinases, which are key targets in oncology. The synthesis of kinase inhibitors often involves the creation of a core scaffold that can be elaborated with different functional groups to optimize binding to the ATP-binding site of the kinase. This compound can serve as a precursor to such scaffolds. The chloromethyl group can be used to attach a side chain that interacts with the solvent-exposed region of the kinase, while the bromine atom can be replaced with an aromatic group that occupies the hydrophobic pocket of the active site.

Exploration of Pyridine Analogues for Enhanced Pharmacological Profiles

The modification of lead compounds to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), is a cornerstone of drug development. This compound offers a platform for the systematic exploration of pyridine analogues to achieve these enhancements.

The bromine atom in the 3-position can be strategically replaced with other functional groups to modulate the electronic properties and metabolic stability of the molecule. For instance, replacing the bromine with a trifluoromethyl group can significantly alter the lipophilicity and pKa of the pyridine nitrogen, potentially leading to improved cell permeability and oral bioavailability. Furthermore, the chloromethyl group at the 5-position can be elaborated into a variety of functionalities to explore structure-activity relationships (SAR). By systematically varying the substituents at these two positions, medicinal chemists can generate a focused library of analogues to identify candidates with optimized pharmacological profiles.

Agrochemical Intermediate Chemistry

In addition to its applications in medicinal chemistry, this compound is a crucial intermediate in the agrochemical industry. The pyridine scaffold is a key component of many modern pesticides and herbicides due to its favorable biological activity and environmental profile.

Synthesis of Advanced Pesticides and Herbicides with High Efficacy and Low Toxicity

This compound serves as a precursor for the synthesis of a new generation of agrochemicals that are designed to be highly effective against target pests and weeds while exhibiting low toxicity to non-target organisms and the environment. The versatility of this intermediate allows for the creation of complex molecules with specific modes of action.

While direct examples of commercial agrochemicals synthesized from this compound are not explicitly detailed, its close analogue, 2-chloro-5-(chloromethyl)pyridine (B46043), is a well-known precursor to a range of important pesticides. The synthetic principles are directly transferable. For instance, the chloromethyl group can be transformed into other functionalities that are essential for the biological activity of the final product.

Precursor for Trifluoromethylated Pyridine Agrochemicals (e.g., 2,3,5-DCTF, 2,5-CTF)

One of the most significant applications of this compound and its analogues in the agrochemical sector is as a precursor for the synthesis of trifluoromethylated pyridines. jlu.edu.cn The introduction of a trifluoromethyl (CF3) group into a pesticide molecule can dramatically enhance its efficacy, metabolic stability, and lipophilicity.

The synthesis of key trifluoromethylated pyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), often starts from a substituted picoline derivative. A plausible synthetic route starting from a compound like 2-chloro-5-(chloromethyl)pyridine involves a two-step process: chlorination followed by fluorination. jlu.edu.cn

First, the methyl group of the chloromethyl moiety is further chlorinated under radical conditions to yield a trichloromethyl group. For example, 2-chloro-5-(chloromethyl)pyridine can be converted to 2-chloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to a halogen exchange reaction (halex reaction), where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms using a fluorinating agent like hydrogen fluoride (B91410) (HF), to give the desired trifluoromethylpyridine. jlu.edu.cn Further chlorination of the pyridine ring can also be carried out to produce di- and tri-chlorinated products. jlu.edu.cn

These trifluoromethylated pyridine intermediates are then used to synthesize a variety of important agrochemicals.

Table 2: Examples of Agrochemicals Derived from Trifluoromethylated Pyridine Intermediates

| Agrochemical | Type | Precursor Intermediate |

| Fluazinam | Fungicide | 2,3,5-DCTF |

| Haloxyfop | Herbicide | 2,3,5-DCTF |

| Chlorfluazuron | Insecticide | 2,3,5-DCTF |

| Fluopicolide | Fungicide | 2,3,5-DCTF |

| Fluazifop-butyl | Herbicide | 2,5-CTF |

Source: Data compiled from a review on the synthesis and application of trifluoromethylpyridines. jlu.edu.cn

This demonstrates the critical role of halogenated (chloromethyl)pyridines as foundational materials for the production of high-value, technologically advanced agrochemicals. The principles of these synthetic transformations are applicable to this compound, highlighting its potential as a key starting material in this industry.

Material Science and Catalyst Design

The unique characteristics of this compound have been harnessed to create sophisticated materials and catalysts with tailored properties. Its applications are particularly notable in the design of ligands for organometallic complexes and in the development of heterogeneous catalytic systems.

The pyridine scaffold is a ubiquitous component in the design of ligands for transition metal-catalyzed reactions. The introduction of chirality to these ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries.

While direct examples of chiral ligands synthesized from this compound are not extensively documented in mainstream literature, the principles of chiral pyridine ligand design provide a clear pathway for its application. For instance, new chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands have been successfully developed for palladium-catalyzed asymmetric conjugate addition reactions, achieving high yields and outstanding enantioselectivities in the synthesis of chromanones with tetrasubstituted stereocenters. nih.gov The synthesis of such complex chiral ligands often involves multi-step processes where a functionalized pyridine building block is incorporated. The chloromethyl group of this compound can be readily converted to a phosphine (B1218219), amine, or other coordinating group, which, in conjunction with a chiral auxiliary, can form a bidentate or tridentate chiral ligand.

The bromo substituent on the pyridine ring offers a powerful tool for tuning the ligand's properties. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, a variety of aryl, alkyl, or alkynyl groups can be introduced at the 5-position. This allows for the fine-tuning of the electronic nature and steric bulk of the ligand, which are critical parameters for optimizing the activity and selectivity of the corresponding metal complex in asymmetric catalysis. The enantioselective synthesis of tunable chiral pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds highlights the success of such strategies in achieving excellent enantioselectivities in reactions like asymmetric hydrogenation. rsc.org

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Synthetic Strategy | Potential Application |

| Chiral P,N-Ligands | Nucleophilic substitution of the chloride with a chiral phosphine, followed by cross-coupling at the bromide. | Asymmetric hydrogenation, hydrosilylation |

| Chiral N,N-Ligands | Reaction of the chloromethyl group with a chiral amine, followed by functionalization of the bromide. | Asymmetric allylic alkylation, cyclopropanation |

| Chiral PyBox Ligands | Conversion of the chloromethyl group to a carboxylic acid or nitrile, followed by reaction with a chiral amino alcohol. | Asymmetric Diels-Alder, Michael additions |

The development of heterogeneous catalysts is a major goal in sustainable chemistry, as it simplifies catalyst-product separation, and allows for catalyst recycling and continuous flow processes. The chloromethyl group of this compound is an ideal anchor for the covalent immobilization of pyridine-based catalysts onto solid supports.

The process typically involves the functionalization of a solid support, such as silica, polystyrene, or activated carbon, with nucleophilic groups like amines or thiols. These nucleophilic sites can then react with the electrophilic chloromethyl group of the pyridine derivative, forming a stable covalent bond. A study on the synthesis of a bromine-substituted (chloromethyl)pyridine highlighted its potential for immobilization on functionalized carbons, emphasizing the role of the chloromethyl group in linking pyridine-based ligands to solid supports. This approach aims to create heterogeneous catalysts that are easier to recover and reuse.

Dirhodium tetraprolinate catalysts have been successfully immobilized on polystyrene resins functionalized with pyridine groups. While not using this compound directly, this work demonstrates the principle of using a pyridine-linked solid support to heterogenize a homogeneous catalyst. The resulting immobilized catalysts were effective in asymmetric cyclopropanation reactions and could be recycled multiple times with minimal loss of enantioselectivity.

The bromo-substituent on the immobilized pyridine ring provides a unique opportunity for post-immobilization modification. Once the pyridine ligand is anchored to the solid support, the bromine atom can be used to introduce additional catalytic sites or to further tune the properties of the immobilized catalyst through cross-coupling reactions. This dual functionality allows for the creation of highly sophisticated and multifunctional heterogeneous catalysts.

Table 2: Immobilization Strategies using this compound

| Solid Support | Functionalization | Immobilization Reaction | Potential Catalytic Application |

| Silica (SiO₂) | Amination (e.g., with APTES) | Nucleophilic substitution of chloride by surface amine groups | Oxidation, reduction, C-C coupling |

| Polystyrene | Aminomethylation | Reaction of chloromethyl group with amine-functionalized resin | Asymmetric catalysis, polymerization |

| Activated Carbon | Surface oxidation and amination | Covalent bond formation with surface amine groups | Environmental remediation, fine chemical synthesis |

Derivatization Strategies and Novel Compound Synthesis Utilizing 3 Bromo 5 Chloromethyl Pyridine

Design Principles for Pyridine-Containing Heterocycles

The design of novel pyridine-containing heterocycles is fundamentally guided by the inherent electronic properties of the pyridine (B92270) ring. nih.gov The nitrogen atom imparts a basic and polar character to the ring, making it a key scaffold in numerous existing drug candidates. nih.gov The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org The design of new compounds often leverages the ability of the pyridine nitrogen to form hydrogen bonds, which can significantly influence the pharmacokinetic properties of a drug. nih.gov

The specific substitution pattern of 3-bromo-5-(chloromethyl)pyridine offers two orthogonal handles for chemical modification. The bromine atom at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. mdpi.comorganic-chemistry.org Concurrently, the chloromethyl group at the 5-position serves as a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This dual reactivity enables a modular approach to the synthesis of highly functionalized pyridine derivatives, where each site can be addressed independently to build molecular complexity.

Amination and Alkylation of the Chloromethyl Group for Scaffold Diversification

The chloromethyl group of this compound is a key site for introducing structural diversity through amination and alkylation reactions. This electrophilic center readily reacts with a wide range of nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

Amination Reactions: The reaction of this compound with various primary and secondary amines provides a straightforward route to a diverse library of aminomethyl-substituted pyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The resulting amino-functionalized scaffolds can serve as precursors for more complex molecules or as ligands for metal complexes.

Alkylation Reactions: Alkylation of the chloromethyl group can be achieved using a variety of carbon nucleophiles, such as Grignard reagents or organolithium compounds. These reactions allow for the introduction of a wide range of alkyl and aryl substituents at the 5-position of the pyridine ring. For instance, the reaction with a suitable Grignard reagent can introduce a butyl group, which can then be further functionalized. google.com

The strategic application of amination and alkylation reactions on the chloromethyl group of this compound provides a powerful tool for generating a wide array of molecular scaffolds with diverse functionalities and potential applications.

Palladium-Catalyzed Coupling Reactions for Aromatic and Heteroaromatic Extensions

The bromine atom at the 3-position of the this compound scaffold is a versatile handle for the construction of biaryl and heteroaryl systems through palladium-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.org These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. organic-chemistry.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄, can yield a wide range of 3-aryl-5-(chloromethyl)pyridines. mdpi.com The reactivity of the halide in Suzuki couplings generally follows the order I > Br > OTf >> Cl > F. libretexts.org The choice of ligand for the palladium catalyst can be crucial, with bulky phosphine (B1218219) ligands often being effective for challenging substrates. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be performed under mild conditions and is tolerant of a variety of functional groups. wikipedia.org The coupling of this compound with terminal alkynes provides access to 3-alkynyl-5-(chloromethyl)pyridines, which are valuable intermediates for the synthesis of more complex molecules, including fused ring systems. The reaction conditions typically involve a palladium catalyst, a copper(I) salt, and an amine base. soton.ac.uk

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction offers a versatile method for introducing a wide range of amino groups at the 3-position of the pyridine ring. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. wikipedia.orgchemspider.com

The following table provides an overview of representative palladium-catalyzed coupling reactions involving bromopyridines:

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Organoboron | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base | Biaryl/Heteroaryl |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | Aryl/Vinyl Alkynes |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd Catalyst + Phosphine Ligand + Base | Aryl Amines |

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the creation of diverse and complex aromatic and heteroaromatic structures.

Cyclization Reactions for Fused Ring Systems

The dual reactivity of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic ring systems. researchgate.net Through carefully designed reaction sequences, both the bromo and chloromethyl functionalities can be exploited to construct new rings onto the pyridine core.

One common strategy involves an initial functionalization of one of the reactive sites, followed by an intramolecular cyclization reaction. For example, a Sonogashira coupling at the 3-position to introduce an alkyne, followed by derivatization of the chloromethyl group to introduce a nucleophile, can set the stage for a cyclization event to form a new ring. researchgate.net

Another approach involves intermolecular reactions where this compound acts as a building block in a multi-component reaction leading to a fused system. For instance, cascade reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds can lead to the construction of complex polycyclic structures. nih.gov The synthesis of chromeno[3,2-c]pyridines, for example, can be achieved through multi-step sequences that may involve the initial formation of a pyridyl phenyl ether followed by cyclization. mdpi.com

The types of fused ring systems that can be synthesized are diverse and depend on the specific reaction partners and conditions employed. These reactions open up avenues to novel heterocyclic scaffolds with potential applications in various fields of chemical science.

Development of Complex Polyfunctionalized Pyridine Architectures

The strategic and sequential modification of the two reactive sites in this compound allows for the construction of highly complex and polyfunctionalized pyridine architectures. This building block serves as a versatile scaffold for the introduction of a wide range of functional groups and structural motifs.

The development of these complex molecules often involves multi-step synthetic sequences that leverage the orthogonal reactivity of the bromo and chloromethyl groups. For example, a Suzuki or Sonogashira coupling can be performed at the 3-position, followed by a nucleophilic substitution at the chloromethyl group, or vice versa. rsc.org This stepwise approach allows for precise control over the final structure of the molecule.

An example of the development of a complex architecture involves the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine, where optimized conditions allow for the selective mono-, di-, tri-, and tetra-alkynylation of the pyridine ring. rsc.org While this example uses a different starting material, the principles of selective functionalization are directly applicable to this compound.

The ability to introduce multiple and diverse functional groups onto the pyridine ring is crucial for fine-tuning the properties of the resulting molecules, which is of particular importance in the development of new pharmaceuticals and functional materials. The pyridine scaffold itself is a key component in a vast number of biologically active compounds. rsc.orgresearchgate.net

Future Research Directions and Perspectives

Exploring Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The development of sustainable and efficient synthetic routes is a paramount goal in modern chemistry. For 3-Bromo-5-(chloromethyl)pyridine, future research will likely focus on greener alternatives to traditional methods. This includes the exploration of biocatalysis, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact and improve economic viability. nih.gov For instance, replacing hazardous reagents like thionyl chloride with safer alternatives such as cyanuric chloride for the chlorination step presents a more practical and scalable approach. mdpi.com The adoption of flow chemistry is another promising avenue, offering enhanced reaction control, improved efficiency, and greater safety compared to conventional batch processes. researchgate.net

Advanced Functionalization of the Pyridine (B92270) Ring and Side Chains

The reactivity of the bromine atom and the chloromethyl group on the pyridine ring offers numerous possibilities for advanced functionalization. Future research will delve into more sophisticated chemical transformations to create a wider array of derivatives with tailored properties. This includes late-stage functionalization techniques that allow for the precise modification of complex molecules. acs.org The development of novel catalytic systems will be crucial for achieving high selectivity and yield in these transformations. The ability to introduce a variety of functional groups will expand the structural diversity of compounds derived from this compound, opening up new avenues for drug discovery and materials science. pipzine-chem.com

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational modeling and experimental work is revolutionizing how chemical reactions are discovered and optimized. In the context of this compound, computational tools can be employed to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts. This integrated approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. For example, virtual screening of potential reactants and catalysts can narrow down the experimental conditions that need to be tested, saving time and resources. clinpractice.ru

Development of High-Throughput Synthesis and Screening Platforms

To fully explore the chemical space accessible from this compound, high-throughput synthesis and screening platforms are indispensable. These automated systems enable the rapid synthesis of large libraries of compounds and their subsequent evaluation for desired properties. scienceintheclassroom.org By miniaturizing reactions to the nanomole scale, thousands of experiments can be performed in a short period, dramatically accelerating the pace of research. scienceintheclassroom.org This technology is particularly valuable in the early stages of drug discovery, where large numbers of compounds need to be screened for biological activity. scienceintheclassroom.org

Uncovering New Roles in Emerging Areas of Chemical Science and Technology

The unique electronic and structural features of this compound make it a promising candidate for application in emerging areas of science and technology. In materials science, it can serve as a precursor for the synthesis of functional organic materials with unique photoelectric properties for applications such as organic light-emitting diodes (OLEDs). pipzine-chem.com Its derivatives are also being investigated for their potential in developing new pesticides that are effective against crop pests while being more environmentally friendly. pipzine-chem.com As research continues, it is likely that new and unexpected applications for this versatile compound will be uncovered in fields such as nanotechnology, sensor technology, and beyond. iupac.org

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-(chloromethyl)pyridine?

- Methodological Answer: Synthesis typically involves chloromethylation of bromopyridine derivatives. A two-step approach is often employed:

Bromination: Introduce bromine at the 3-position of pyridine using brominating agents like NBS (N-bromosuccinimide) under radical initiation.

Chloromethylation: React the brominated intermediate with formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) to install the chloromethyl group at the 5-position .

Note: Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like dihalogenated byproducts .

Q. How is this compound characterized spectroscopically?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Cl; δ ~8.5 ppm for aromatic protons).

- Mass Spectrometry (MS): Verify molecular ion peaks (m/z ≈ 205 for M⁺) and fragmentation patterns.

- Single-Crystal XRD: Resolve 3D molecular geometry, bond angles, and halogen interactions (critical for reactivity studies) .

- FT-IR: Identify C-Br (~600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching vibrations .

Q. What safety precautions are required for handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and respirator if aerosolized.

- Storage: Store at 4°C (preferably -4°C) in airtight, light-resistant containers to prevent decomposition .

- Waste Disposal: Segregate halogenated waste and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential maps. These predict reactivity toward nucleophiles or electrophiles .

- TDDFT (Time-Dependent DFT): Simulate UV-Vis spectra to correlate experimental absorption maxima (e.g., λ ~270 nm) with electronic transitions .

- Nonlinear Optical (NLO) Studies: Calculate hyperpolarizability (β) to assess potential in photonic materials .

Q. What strategies optimize its reactivity in cross-coupling reactions?

- Methodological Answer:

- Buchwald-Hartwig Amination: Use Pd catalysts (e.g., Pd(OAc)₂/XPhos) to couple amines at the bromine site. Microwave-assisted conditions enhance yields .

- Suzuki-Miyaura Coupling: Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .

- Chloromethyl Reactivity: Exploit -CH₂Cl for nucleophilic substitution (e.g., with amines or thiols) to diversify functionality .

Q. How are nonlinear optical (NLO) properties analyzed experimentally?

- Methodological Answer:

- Z-Scan Technique: Measure nonlinear refractive index (n₂) and absorption (β) using pulsed lasers (e.g., Nd:YAG, 532 nm).

- Kurtz-Perry Powder Method: Quantify second-harmonic generation (SHG) efficiency relative to reference materials like urea .

- Correlation with DFT: Validate experimental NLO data against computed hyperpolarizability values .

Applications in Research

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Methodological Answer:

- CNS Drug Development: The chloromethyl group enables covalent binding to neuronal targets (e.g., GABA receptors). Bromine serves as a handle for late-stage functionalization via cross-coupling .

- Anticancer Agents: Derivatives synthesized via Mitsunobu reaction (using DEAD/PPh₃) show cytotoxicity against MCF-7 cells (IC₅₀ ~15 µM) .

Q. What role does it play in materials science?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.